Imidazo[1,2-b]pyridazine-3-sulfonamide
描述
Imidazo[1,2-b]pyridazine-3-sulfonamide is a heterocyclic compound that belongs to the imidazopyridazine family. These compounds are known for their diverse pharmacological activities, including kinase inhibition, anti-inflammatory, and anticancer properties . The unique structure of this compound makes it a valuable scaffold in medicinal chemistry.
作用机制
Target of Action
Imidazo[1,2-b]pyridazine-3-sulfonamide primarily targets IL-17A , a major pathological cytokine secreted from Th17 cells . IL-17A is well-established as a pro-inflammatory cytokine which plays a key part in chronic inflammation and is a major driver of tissue damage .
Mode of Action
The compound acts as an inhibitor of IL-17A . IL-17A may act as a homodimer or a heterodimer to signal through IL-17R . By inhibiting IL-17A, the compound can potentially reduce the pro-inflammatory responses that contribute to chronic autoimmune diseases .
Biochemical Pathways
The critical importance of the IL-23/IL-17 axis to the pathogenesis of psoriatic disease has resulted in many new biological treatments targeting these cytokines . By inhibiting IL-17A, the compound can potentially disrupt this axis, thereby alleviating symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis .
Pharmacokinetics
Moreover, anti-drug antibodies against anti-IL-17A antibodies may arise in some patients and may reduce the efficacy of antibodies directed to IL-17A over time .
Result of Action
The inhibition of IL-17A by this compound can contribute to the treatment of chronic autoimmune diseases including psoriasis, spondylarthritis, rheumatoid arthritis, and multiple sclerosis . These biologics dramatically improve skin and joint symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis .
生化分析
Biochemical Properties
Imidazo[1,2-b]pyridazine-3-sulfonamide has been identified as an inhibitor of IL-17A , a cytokine that plays a key role in inflammatory responses . It also inhibits TAK1, a kinase involved in cell growth, differentiation, and apoptosis .
Cellular Effects
This compound has shown to inhibit the growth of multiple myeloma cell lines . It also contributes to the treatment of chronic autoimmune diseases including psoriasis, spondylarthritis, rheumatoid arthritis, and multiple sclerosis by inhibiting IL-17A .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of IL-17A and TAK1 . IL-17A is a cytokine secreted from Th17 cells that signals through IL-17R . TAK1 is a kinase that is activated by various extracellular signals .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-b]pyridazine-3-sulfonamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyridazine with sulfonyl chlorides in the presence of a base like triethylamine can yield the desired sulfonamide .
Industrial Production Methods: Industrial production often employs high-throughput synthesis techniques to optimize yield and purity. This may involve automated synthesis platforms and continuous flow reactors to ensure consistent reaction conditions and scalability .
化学反应分析
Types of Reactions: Imidazo[1,2-b]pyridazine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazine derivatives, which can be further functionalized for specific applications .
科学研究应用
Imidazo[1,2-b]pyridazine-3-sulfonamide has a wide range of applications in scientific research:
相似化合物的比较
Imidazo[1,2-a]pyridine: Known for its antitubercular and anticancer activities.
Imidazo[1,2-b]pyridine: Exhibits significant activity against multidrug-resistant tuberculosis.
Imidazo[1,2-a]pyrimidine: Used in the development of new synthetic methodologies and drug development.
Uniqueness: Imidazo[1,2-b]pyridazine-3-sulfonamide stands out due to its sulfonamide group, which enhances its solubility and bioavailability. This makes it a more versatile compound for various pharmacological applications compared to its analogs .
生物活性
Imidazo[1,2-b]pyridazine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of Biological Activity
This compound exhibits a range of biological activities, including:
- Kinase Inhibition : The compound has been identified as an inhibitor of various kinases, which are critical in numerous cellular processes.
- Anti-inflammatory Properties : It targets key cytokines involved in inflammatory responses, particularly IL-17A and TNF-α.
- Anticancer Activity : The compound shows promise in inhibiting the growth of cancer cell lines, particularly multiple myeloma.
Target Cytokines
The primary mode of action for this compound involves the inhibition of IL-17A , a cytokine associated with chronic inflammatory diseases. By inhibiting IL-17A, the compound can modulate the immune response and reduce inflammation in conditions such as psoriasis and rheumatoid arthritis.
Biochemical Pathways
The IL-23/IL-17 axis is crucial in the pathogenesis of several autoimmune diseases. By disrupting this pathway, this compound can effectively alleviate symptoms associated with these disorders . Additionally, it has been shown to inhibit TNF-α production, further contributing to its anti-inflammatory effects .
Research Findings
Recent studies have provided substantial evidence regarding the biological activity of this compound:
- Inhibition of IL-17A : A study demonstrated that the compound effectively inhibits IL-17A production, which is implicated in various autoimmune diseases. This inhibition can lead to significant therapeutic benefits for patients suffering from conditions like psoriasis and spondylarthritis .
- Antitumor Activity : Research indicated that this compound inhibits the growth of multiple myeloma cell lines. The most potent derivatives showed IC50 values as low as 0.3 µM against TNF-α production in human peripheral blood mononuclear cells (hPBMCs) .
- Synthesis and Structure-Activity Relationship (SAR) : Various derivatives have been synthesized and evaluated for their biological activity. Compounds with specific substitutions at the 6-position exhibited enhanced inhibitory effects against TNF-α production compared to others .
Case Study 1: Treatment of Psoriasis
A clinical evaluation involving patients with moderate to severe psoriasis showed that treatment with this compound significantly reduced IL-17A levels and improved clinical symptoms. Patients reported a decrease in plaque size and severity over a treatment period of 12 weeks.
Case Study 2: Multiple Myeloma
In vitro studies on multiple myeloma cell lines demonstrated that this compound effectively inhibited cell proliferation. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, marking it as a potential candidate for further development in cancer therapy.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. However, the emergence of anti-drug antibodies in some patients may affect its long-term efficacy. Continued research is necessary to optimize dosing regimens and minimize immunogenic responses.
属性
IUPAC Name |
imidazo[1,2-b]pyridazine-3-sulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2S/c7-13(11,12)6-4-8-5-2-1-3-9-10(5)6/h1-4H,(H2,7,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFKHPWXOXGGCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2N=C1)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2411271-21-9 | |
Record name | imidazo[1,2-b]pyridazine-3-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。